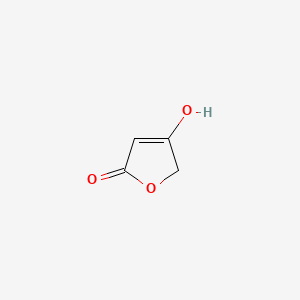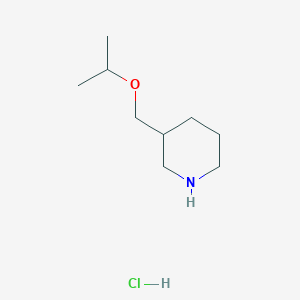
4-Hydroxyfuran-2(5H)-one
概要
説明
4-Hydroxyfuran-2(5H)-one is an organic compound with the molecular formula C4H4O3 It is a furan derivative, characterized by a hydroxyl group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. Another method includes the oxidation of furfural derivatives using specific catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furfural, a biomass-derived chemical. This process is favored due to its efficiency and the availability of furfural as a starting material .
化学反応の分析
Types of Reactions: 4-Hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dione.
Reduction: Reduction reactions can convert it into 4-hydroxybutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Furan-2,5-dione.
Reduction: 4-Hydroxybutanoic acid.
Substitution: Various substituted furan derivatives depending on the reagents used.
科学的研究の応用
4-Hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism by which 4-Hydroxyfuran-2(5H)-one exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Furan-2(5H)-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxybutanoic acid: Similar structure but lacks the furan ring, leading to different chemical properties.
Furfural: A precursor in the synthesis of 4-Hydroxyfuran-2(5H)-one, with distinct applications in biomass conversion
Uniqueness: this compound is unique due to its combination of a furan ring and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQBAGOECGRTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202442 | |
| Record name | 4-Hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-57-1 | |
| Record name | 4-Hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyfuran-2(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Hydroxyfuran-2(5H)-one and how is it characterized?
A1: this compound, also known as tetronic acid, is a heterocyclic organic compound with a butyrolactone core, specifically a furan-2(5H)-one ring. [, ] Its molecular formula is C4H4O3. [] The structure is characterized by a double bond within the lactone ring and a hydroxyl group at the 4-position. Structural characterization is typically achieved through spectroscopic techniques like NMR and single-crystal X-ray diffraction, which reveals bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , ] For example, in the crystal structure of 3-chloro-4-hydroxyfuran-2(5H)-one, molecules are linked via O—H⋯O hydrogen bonds. []
Q2: What is the significance of the stereochemistry of the double bond in the lactone ring of this compound derivatives?
A2: The stereochemistry of the double bond in the lactone ring significantly influences the overall conformation and potential biological activity of this compound derivatives. For instance, in the crystal structure of 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the double bond adopts an (E)-configuration. This configuration, along with the dihedral angle between the butyrolactone and the phenyl ring, influences the molecule's spatial arrangement and interactions with potential biological targets. []
Q3: How can the structure of this compound be modified for potential pharmaceutical applications?
A3: Modifications to the this compound core structure can be used to explore Structure-Activity Relationships (SAR) and potentially enhance its biological activity. For instance, introducing various substituents at the 3- and 5-positions of the ring can alter its physicochemical properties and interactions with biological targets. One example is the synthesis of 5-(2-aminoethyl)-4-hydroxyfuran-2(5H)-one, a conformationally restricted analogue of the neurotransmitter GABA, by reducing the corresponding 5-(2-aminoethylidene) derivative. [] This example highlights how structural modifications can lead to compounds with potential therapeutic applications.
Q4: Are there any known biological activities associated with this compound or its derivatives?
A4: Yes, this compound derivatives, particularly those with a butyrolactone core, have shown diverse biological activities, including antitumor and anti-inflammatory effects. [] Some derivatives, like butalactin, have displayed moderate antibacterial activity against Gram-positive bacteria. [] Further research has led to the development of 5-alkoxy-4-aminofuran-2(5H)-one derivatives with promising antibacterial activity against multidrug-resistant Staphylococcus aureus. []
Q5: What synthetic routes are commonly used to obtain this compound and its derivatives?
A5: Various synthetic strategies have been developed to access this compound and its derivatives. One approach involves the synthesis of thiono and dithio lactone analogues from tetronic acid and thiolotetronic acid, offering versatility in generating diverse analogues for pharmaceutical exploration. [] Another method utilizes the reduction of enaminones, such as those derived from 2-(substituted amino)fumaric esters, to yield this compound analogues. [] These synthetic routes showcase the versatility in preparing this class of compounds, allowing for the exploration of their chemical space and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)
![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)
![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)
![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)
![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)
![3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395499.png)




![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)
![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)
